(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE
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Overview
Description
The compound (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a methoxyphenyl group, a cyano group, and an acetamidophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Nitrile Formation:
Amidation: The formation of the amide group involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium cyanide (NaCN), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:
- (2E)-3-(4-Chlorophenyl)-2-methylprop-2-enal
- (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of This compound
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-17(30)28-22-9-11-23(12-10-22)29-25(31)20(15-27)13-19-3-2-4-24(14-19)32-16-18-5-7-21(26)8-6-18/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMNOVAVFYIGT-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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